molecular formula C21H20N6O2 B6439834 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile CAS No. 2548986-28-1

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile

Cat. No.: B6439834
CAS No.: 2548986-28-1
M. Wt: 388.4 g/mol
InChI Key: OPQXRPFPDMWUII-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, a pyrrolidine ring, and a benzonitrile group . These groups are common in medicinal chemistry and have been associated with various biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through reactions involving hydrazonoyl halides . These reactions can involve condensation reactions and cycloaddition with dipolarophiles .


Molecular Structure Analysis

The compound’s structure includes a five-membered triazole ring fused with a six-membered pyridazine ring, forming a triazolopyridazine core . This core is substituted with a cyclopropyl group and an oxy-methyl-pyrrolidine-carbonyl group .

Future Directions

Compounds with similar structures have shown a wide range of biological activities, suggesting potential applications in drug design and development . Future research could explore these possibilities further.

Mechanism of Action

Target of Action

The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

Mode of Action

The mode of action of this compound is likely to involve interactions with its target receptors, leading to changes in cellular processes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, it is likely that multiple pathways could be affected. These could include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), and others .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide some insights into the likely properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets enzymes involved in cell proliferation, it could lead to reduced cancer cell growth. If it targets microbial growth pathways, it could result in antimicrobial effects .

Properties

IUPAC Name

4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c22-11-14-1-3-17(4-2-14)21(28)26-10-9-15(12-26)13-29-19-8-7-18-23-24-20(16-5-6-16)27(18)25-19/h1-4,7-8,15-16H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQXRPFPDMWUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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